2-Pentafluoroethyloxy-ethyl-ammonium chloride

Catalog No.
S12270597
CAS No.
M.F
C4H7ClF5NO
M. Wt
215.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentafluoroethyloxy-ethyl-ammonium chloride

Product Name

2-Pentafluoroethyloxy-ethyl-ammonium chloride

IUPAC Name

2-(1,1,2,2,2-pentafluoroethoxy)ethylazanium;chloride

Molecular Formula

C4H7ClF5NO

Molecular Weight

215.55 g/mol

InChI

InChI=1S/C4H6F5NO.ClH/c5-3(6,7)4(8,9)11-2-1-10;/h1-2,10H2;1H

InChI Key

AXBGRLAPITYELA-UHFFFAOYSA-N

Canonical SMILES

C(COC(C(F)(F)F)(F)F)[NH3+].[Cl-]

2-Pentafluoroethyloxy-ethyl-ammonium chloride is a quaternary ammonium compound characterized by its unique structure, which includes a pentafluoroethyloxy group attached to an ethyl ammonium moiety. This compound is notable for its potential applications in various fields, including materials science and biomedicine, due to its cationic nature and the presence of fluorinated groups that can enhance its chemical stability and reactivity.

The chemical behavior of 2-pentafluoroethyloxy-ethyl-ammonium chloride can be influenced by its quaternary ammonium structure. It can participate in various reactions typical of quaternary ammonium compounds, such as:

  • Nucleophilic substitution reactions: The presence of the cationic nitrogen allows for nucleophilic attack by anions, which can lead to the formation of new compounds.
  • Ion exchange reactions: Due to its ionic nature, it can engage in ion exchange processes with other ionic species in solution.

Quaternary ammonium compounds are known for their antimicrobial properties. 2-Pentafluoroethyloxy-ethyl-ammonium chloride may exhibit significant antibacterial and antifungal activities, similar to other compounds in this category. Studies have shown that such compounds can disrupt microbial membranes, leading to cell lysis and death. Specific investigations into its biological activity are necessary to fully understand its efficacy against various pathogens.

The synthesis of 2-pentafluoroethyloxy-ethyl-ammonium chloride typically involves the following steps:

  • Formation of the pentafluoroethanol derivative: This may involve reacting ethylene oxide with pentafluorobutane or similar fluorinated alcohols.
  • Quaternization of the amine: The resulting alcohol can then be reacted with a suitable alkyl halide (such as benzyl chloride) in the presence of a base to form the quaternary ammonium salt.

These methods leverage standard organic synthesis techniques and may require optimization for yield and purity.

2-Pentafluoroethyloxy-ethyl-ammonium chloride has potential applications in several areas:

  • Antimicrobial agents: Due to its biological activity, it could be used in disinfectants and antiseptics.
  • Surface modification: Its unique properties make it suitable for modifying surfaces in biomedical devices or materials science.
  • Drug delivery systems: The ability to form hydrogels could allow for encapsulation and controlled release of therapeutic agents.

Interaction studies are crucial for understanding how 2-pentafluoroethyloxy-ethyl-ammonium chloride behaves in different environments. Research may focus on:

  • Interactions with biological membranes: Assessing how this compound interacts with bacterial membranes could provide insights into its antimicrobial efficacy.
  • Ion exchange capabilities: Investigating how effectively it can exchange ions with other compounds or materials, particularly in water treatment applications.

Several compounds share structural or functional similarities with 2-pentafluoroethyloxy-ethyl-ammonium chloride. Here are some examples:

Compound NameMolecular FormulaKey Features
(2-(Methacryloyloxy)ethyl)trimethylammonium chlorideC₉H₁₈ClNO₂Exhibits antimicrobial properties; used in polymer synthesis
Benzalkonium chlorideC₆H₅C17H₃ClNCommonly used disinfectant; effective against bacteria
Cetyltrimethylammonium bromideC₁₈H₃₉BrNUsed as a surfactant; known for antimicrobial properties

Uniqueness

The uniqueness of 2-pentafluoroethyloxy-ethyl-ammonium chloride lies in its combination of a pentafluoroethyloxy group and a quaternary ammonium structure. This combination potentially enhances its stability and efficacy compared to similar compounds, particularly in terms of antimicrobial activity and surface interaction properties.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

215.0136324 g/mol

Monoisotopic Mass

215.0136324 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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